2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide
Description
2-(N-Hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with a phenyl group at the 3-oxo position and a pyridin-3-yl substituent on the nitrogen atom.
Properties
IUPAC Name |
3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOANWMZLHZTYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Amide Intermediate
- The amide intermediate, 3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide, is prepared by condensation of the corresponding acid chloride or activated carboxylic acid derivative of 3-oxo-3-phenylpropanoic acid with 3-aminopyridine.
- Suitable condensing agents include carbodiimides such as dicyclohexylcarbodiimide (DCC), or acid halide formers like thionyl chloride or phosphorus pentachloride, which activate the carboxylic acid for nucleophilic attack by the amine.
- The reaction is typically performed in an inert organic solvent such as dichloromethane or toluene under controlled temperature conditions ranging from 0°C to room temperature to prevent side reactions.
- A base such as triethylamine or pyridine is added to neutralize the generated acid and promote amide bond formation.
Formation of the Hydroxyimino Group (Oxime Formation)
- The key step involves the reaction of the ketone group in the amide intermediate with hydroxylamine or hydroxylamine derivatives to form the hydroxyimino moiety.
- Hydroxylamine hydrochloride is commonly used, with a base such as sodium acetate or pyridine to liberate free hydroxylamine in situ.
- The reaction is carried out in polar solvents like ethanol, methanol, or aqueous mixtures, often at reflux temperature to facilitate the reaction.
- The reaction time varies from several hours to overnight depending on the scale and conditions.
- After completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Reaction Conditions and Catalysts
- Catalysts such as 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) may be employed during amide bond formation to enhance reaction rates and yields.
- Bases used in the oxime formation step can include inorganic bases like sodium carbonate or organic bases like triethylamine.
- Reaction temperatures for amide formation range from -80°C to 160°C depending on the reagents and solvents used.
- Oxime formation typically occurs at ambient to reflux temperatures in alcoholic solvents.
Purification and Isolation
- After synthesis, the reaction mixture is treated with water to quench residual reagents.
- The organic phase is separated, dried over anhydrous agents such as magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from solvents such as ethanol or ethyl acetate or by chromatographic techniques to obtain the pure this compound.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Amide formation | 3-oxo-3-phenylpropanoic acid chloride + 3-aminopyridine + DCC/Thionyl chloride + base (triethylamine) | DCM, toluene | 0°C to RT | Use of catalysts (DMAP, HOBt) improves yield |
| Oxime formation | Hydroxylamine hydrochloride + base (NaOAc, pyridine) | Ethanol, methanol, aqueous | Reflux or RT | Reaction time: several hours to overnight |
| Workup and purification | Water quench, extraction, drying, concentration | Ethyl acetate, ethanol | Ambient | Purification by recrystallization or chromatography |
Chemical Reactions Analysis
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of hydroxyimino compounds exhibit antimicrobial properties. The presence of the pyridine ring in 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide enhances its interaction with bacterial enzymes, potentially leading to the development of new antibiotics .
- Cancer Research :
- Enzyme Inhibition :
Biochemical Applications
- Proteomics Research :
- Bioconjugation Strategies :
Agrochemical Applications
- Pesticide Development :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a propanamide core with several analogs documented in the evidence. Key structural variations among these analogs include substituents on the phenyl ring, pyridinyl group modifications, and additional functional groups (e.g., sulfonamides, trifluoromethyl groups). Below is a comparative analysis:
Table 1: Structural Comparison of Propanamide Derivatives
Physicochemical Properties
Melting points, solubility, and stability vary significantly with substituents:
- 3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide: No explicit melting point reported, but trifluoromethyl groups typically enhance thermal stability and lipophilicity .
- TRPV1 Antagonists (Compounds 43–48) : Melting points range from 63°C to 114°C, influenced by cyclopropyl/cycloalkyl substituents .
- N-(3-Pyridyl)pivalamide : Melting point 71–75°C, attributed to the bulky pivaloyl group .
Biological Activity
2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide, also known as 2-hydroxyimino-3-oxo-3-phenyl-N-pyridin-3-yl-propionamide , is a compound with significant potential in medicinal chemistry. Its structure features a hydroxylamine group, which is known to enhance biological activity against various pathogens. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.26 g/mol
- CAS Number : 565179-67-1
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against both bacterial and fungal strains.
Bacterial Activity
The compound has shown effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to bactericidal effects .
Fungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against various Candida species. The MIC values range from 31.2 to 62.5 μg/mL, indicating moderate efficacy compared to standard antifungal agents like nystatin (MIC = 3.9 μg/mL) .
The biological activity of this compound is attributed to its ability to interact with key bacterial enzymes and disrupt essential cellular processes:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, inhibiting protein synthesis.
- Disruption of Nucleic Acid Synthesis : It affects the synthesis of nucleic acids, which is crucial for bacterial replication and survival.
- Biofilm Disruption : Recent studies have highlighted its potential in inhibiting biofilm formation, particularly in MRSA strains, where it exhibits a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .
Case Studies
Several studies have evaluated the efficacy of this compound in clinical and laboratory settings:
- Study on Biofilm Formation : A recent investigation assessed the ability of the compound to inhibit biofilm formation by MRSA and Staphylococcus epidermidis. Results indicated significant reductions in biofilm mass compared to controls .
- Antifungal Efficacy : Another study focused on the antifungal properties against Candida albicans, demonstrating a reduction in biofilm formation by up to 75% at sub-MIC concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(N-hydroxyimino)-3-oxo-3-phenyl-N-(pyridin-3-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis can be approached via condensation reactions involving hydroxyimino intermediates and pyridine-containing amines. For example, analogous compounds (e.g., (2E)-2-(N-hydroxyimino)-3-phenylpropanamide derivatives) are synthesized using stepwise condensation under controlled pH and temperature. Flash chromatography (3–5% MeOH in DCM) is effective for purification . Optimize yields by adjusting stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and employing catalysts like piperidine in ethanol at 0–5°C to minimize side reactions .
Q. How should researchers characterize the crystalline structure of this compound, and what crystallographic parameters are critical for confirming its configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions (e.g., triclinic system with space group , ) to confirm molecular packing .
- Bond angles and torsion angles (e.g., ) to validate stereochemistry .
- Data-to-parameter ratios >13:1 ensure structural reliability .
Q. What spectroscopic techniques are essential for verifying the compound's purity and functional groups?
- Methodological Answer :
- ¹H NMR : Identify characteristic peaks (e.g., hydroxyimino proton at 11.8 ppm in DMSO-) and aromatic protons from phenyl/pyridyl groups .
- HPLC : Use C18 columns with gradients (e.g., 10% MeOH in DCM) to assess purity (>95%) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., 531 [M-H]⁻ for analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's bioactivity against targets like carbonic anhydrase XII or TRPV1?
- Methodological Answer :
- Analog synthesis : Modify the pyridinyl or phenyl substituents (e.g., introduce sulfonamide or trifluoromethyl groups) to probe binding interactions .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based carbonic anhydrase XII inhibition) with IC₅₀ determination .
- Molecular docking : Align with crystal structures of target proteins (e.g., TRPV1 antagonists) to predict binding modes .
Q. What strategies resolve contradictions between computational predictions and experimental data on reactivity or binding affinity?
- Methodological Answer :
- Dynamics simulations : Perform molecular dynamics (MD) over 100 ns to assess conformational stability vs. static docking .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate computational values .
- Control experiments : Test analogs under identical conditions to isolate variables (e.g., solvent effects on reaction pathways) .
Q. How should researchers design in vivo models to assess the compound's pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to measure plasma half-life () and bioavailability .
- Metabolic profiling : Use LC-MS/MS to identify metabolites in liver microsomes .
- Safety thresholds : Conduct acute toxicity studies (OECD 423 guidelines) to establish LD₅₀ and organ-specific effects .
Q. What purification challenges arise from the compound's sensitive functional groups (e.g., hydroxyimino), and how are they addressed?
- Methodological Answer :
- Acid-sensitive groups : Avoid strong acids during workup; use mild conditions (e.g., aqueous NaHCO₃ for neutralization) .
- Chromatography : Employ reverse-phase HPLC with buffered mobile phases (pH 6–7) to prevent degradation .
- Lyophilization : Stabilize the compound by freeze-drying under inert atmospheres (N₂ or Ar) .
Data Contradiction Analysis
Q. How can conflicting crystallographic and NMR data on conformational flexibility be reconciled?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments from 25°C to −60°C to detect dynamic processes (e.g., rotamer interconversion) .
- SC-XRD at multiple temperatures : Compare unit cell parameters at 100 K vs. 298 K to identify temperature-dependent packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
